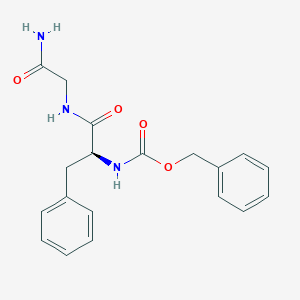

Z-Phe-gly-NH2

説明

Historical Context and Significance of N-Protected Dipeptide Amides in Peptide Chemistry

The journey into peptide synthesis began in the late 19th and early 20th centuries. In 1881, Theodor Curtius synthesized the first N-protected dipeptides, which had blocked amino groups. brieflands.com A pivotal moment came in 1901 when Emil Fischer and Ernest Fourneau successfully synthesized the dipeptide Gly-Gly. brieflands.com This achievement earned Fischer the title of the "founding father" of peptide chemistry. brieflands.com A revolutionary discovery occurred when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) protecting group. brieflands.comnih.gov This group was crucial because it preserved the configuration of the chiral center and prevented racemization during peptide bond formation, a significant challenge in early synthesis methods. brieflands.com

The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s further transformed the field. brieflands.comnih.gov In this method, an N-protected amino acid is attached to a solid resin, and subsequent amino acids are added in a stepwise manner. brieflands.com This approach streamlined the synthesis of longer peptide chains. brieflands.com The introduction of the fluorenylmethyloxycarbonyl (Fmoc) group by Carpino in 1970 provided a milder alternative to the acid-labile protecting groups used at the time. nih.gov

Within this historical landscape, N-protected dipeptide amides like Z-Phe-Gly-NH2 emerged as indispensable tools. The C-terminal amide group is a common feature in many biologically active peptides, influencing their conformation, stability, and receptor binding. nih.gov The N-terminal protecting group, such as the Z-group, enhances lipophilicity and allows for controlled, stepwise peptide synthesis. brieflands.com These model compounds are instrumental in optimizing coupling reactions, studying reaction mechanisms, and understanding the conformational preferences of peptide backbones.

Research Trajectories and Scope for this compound as a Model Compound

This compound is widely utilized as a model compound in various research applications due to its well-defined structure and representative peptide bond. Its synthesis and reactions provide a simplified yet relevant system for exploring new synthetic methodologies and understanding the intricacies of peptide chemistry.

Key Research Applications:

Peptide Synthesis: this compound is a standard for developing and evaluating new peptide coupling reagents and strategies. csic.es Researchers use its formation to test the efficiency and racemization-suppressing capabilities of new additives. nih.gov Both solution-phase and solid-phase synthesis techniques can be employed, allowing for a broad range of investigations. brieflands.com

Enzymatic Peptide Synthesis: The compound is a model substrate in enzyme-catalyzed peptide bond formation. ru.nl Studies have utilized enzymes like papain and glycyl endopeptidase to catalyze the synthesis of this compound, offering a stereoselective and milder alternative to purely chemical methods. researchgate.netresearchgate.net Research in this area focuses on optimizing reaction conditions such as pH, enzyme concentration, and the use of organic solvents to improve yield and efficiency. researchgate.net

Conformational Analysis: The structural features of this compound have been investigated using techniques like X-ray crystallography. nih.gov These studies reveal how the C-terminal amide group influences molecular conformation and intermolecular interactions, such as hydrogen bonding patterns, compared to its unamidated counterpart. nih.gov This provides insight into the structural basis of peptide and protein interactions.

Reaction Mechanism Studies: The synthesis of this compound serves as a platform to investigate the mechanisms of peptide bond formation. For instance, the formation of an azlactone intermediate from Z-Phe-OH and its subsequent ring-opening by Gly-NH2 is a classic example of the reaction pathway.

Detailed Research Findings:

Numerous studies have focused on the synthesis and characterization of this compound. It can be synthesized through a classical solution-phase method involving the coupling of Z-Phe-OH and Gly-NH2 using a carbodiimide-based activation. Enzyme-catalyzed approaches have also been extensively explored. For example, subtilisin has been used to catalyze the coupling of Z-Phe-OH and glycinamide, with optimal activity observed at a pH between 4.5 and 7.0.

In solid-to-solid peptide synthesis catalyzed by glycyl endopeptidase, the molar ratio of the reactants was found to be a critical factor. researchgate.net A small excess of the acyl donor, Z-Gly, improved both the initial rate and the final yield of the reaction. researchgate.net The highest conversion for the synthesis of the related Z-Gly-Phe-NH2 was achieved with a 2:1 molar ratio of Z-Gly to Phe-NH2. researchgate.net

X-ray diffraction analysis of the related Z-Gly-Phe-NH2 revealed an extended conformation in the crystal state. nih.gov This differs significantly from the conformations of corresponding unamidated peptides, highlighting the conformational influence of the C-terminal amide. nih.gov The study also showed that C-terminal amides tend to form hydrogen bonds with neighboring amide groups, a distinct interaction pattern compared to the linear connections favored by unamidated peptides. nih.gov

Below are interactive data tables summarizing key information about this compound and related compounds mentioned in research.

Table 1: Compound Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C19H21N3O4 | 355.39 | 17187-05-2 |

Table 2: Research Applications of this compound

| Research Area | Key Findings and Applications |

|---|---|

| Chemical Synthesis | Used as a model to optimize coupling reagents and reaction conditions. Synthesis can proceed via azlactone intermediates. |

| Enzymatic Synthesis | Serves as a model substrate for enzymes like subtilisin, papain, and glycyl endopeptidase. researchgate.netresearchgate.net Reaction parameters such as pH and substrate ratio are optimized for higher yields. researchgate.net |

| Structural Analysis | X-ray crystallography reveals conformational preferences influenced by the C-terminal amide group. nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzyl N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c20-17(23)12-21-18(24)16(11-14-7-3-1-4-8-14)22-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,23)(H,21,24)(H,22,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXZMQQYSRGDTM-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of Z Phe Gly Nh2

Spectroscopic Characterization Techniques

Spectroscopy provides direct experimental evidence of molecular structure. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are indispensable tools for probing the atomic arrangement, solution behavior, and internal bonding of Z-Phe-Gly-NH2.

The study of Z-Gly-Phe-NH2 revealed that the dipeptide adopts an extended conformation. researchgate.netnii.ac.jp This is significantly different from the folded structures often seen in larger peptides. A crucial finding from the analysis of this and other C-terminally amidated peptides is the distinct role the amide group plays in organizing the crystal packing. researchgate.net Unlike their counterparts with a free C-terminal carboxyl group, which tend to form linear hydrogen-bonded chains, C-terminal amides preferentially form associative hydrogen bonds where both the amide N-H and carbonyl oxygen participate. researchgate.net This leads to a different and often more complex intermolecular hydrogen-bonding network within the crystal. The conformational flexibility of these dipeptides is also noted to be considerable, allowing them to adopt energetically favorable torsion angles in the crystal. researchgate.netnii.ac.jp

Table 1: Crystallographic Data for the Isomer Z-Gly-Phe-NH2 Note: This data is for the isomer of the subject compound and is presented to illustrate typical crystallographic parameters for a closely related structure.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₄ |

| Molecular Weight | 355.39 g/mol |

| Crystal System | Data not publicly available |

| Space Group | Data not publicly available |

To understand a peptide's structure in a more biologically relevant fluid environment, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. It provides detailed information about the conformation and dynamics of molecules in solution. core.ac.uk For peptides like this compound, ¹H NMR is used to assign specific protons and analyze their chemical environment. sci-hub.semdpi.comcdnsciencepub.com

Key NMR techniques for conformational analysis include:

Chemical Shift Analysis: The resonance frequency of a proton is sensitive to its local electronic environment. Protons involved in hydrogen bonds, such as the N-H proton of a glycine (B1666218) residue participating in a β-turn, are shielded from the solvent and exhibit distinct chemical shifts compared to solvent-exposed protons. core.ac.uk

Temperature Dependence Studies: Measuring the change in N-H proton chemical shifts with temperature is a classic method to identify intramolecular hydrogen bonds. mdpi.com Protons that are shielded from the solvent by being in a hydrogen bond show a much smaller change in chemical shift with temperature (a low-temperature coefficient) compared to those exposed to the solvent. mdpi.com

Nuclear Overhauser Effect (NOE): NOESY experiments detect protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds. This allows for the determination of through-space proximities, providing crucial constraints for defining the peptide's three-dimensional fold. nih.gov

Studies on protected dipeptides show they often exist as a flexible ensemble of conformations in solution, with certain structures like extended or "L-shaped" forms being more represented. sci-hub.se

Table 2: Interpreting Amide Proton Temperature Coefficients in NMR

| Temperature Coefficient (Δδ/ΔT in ppb/K) | Interpretation |

|---|---|

| > -4.5 | Solvent-exposed amide proton |

| < -3.0 | Intramolecularly hydrogen-bonded amide proton |

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. It is particularly sensitive to hydrogen bonding, which causes characteristic shifts in the stretching frequencies of the involved groups (N-H and C=O). mdpi.comnih.govresearchgate.netnih.gov

In peptide analysis, the "Amide" bands are of central importance:

Amide A Band (~3300-3500 cm⁻¹): This corresponds to the N-H stretching vibration. When an N-H group is involved in a hydrogen bond, its bond is weakened and lengthened, causing the absorption frequency to shift to a lower wavenumber (a "red shift"). The magnitude of this shift can indicate the strength of the H-bond. mdpi.com

Amide I Band (~1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. Like the Amide A band, its frequency is lowered when the carbonyl oxygen acts as a hydrogen bond acceptor. researchgate.netmpg.de

By analyzing these bands, IR spectroscopy can confirm the presence of intramolecular hydrogen bonds that stabilize specific secondary structures, such as β-turns or γ-turns. mpg.de In studies of related protected peptides, the presence of distinct absorption bands for free and hydrogen-bonded N-H groups provides clear evidence for the coexistence of multiple conformations in solution. mdpi.com

Computational Chemistry and Molecular Modeling

Computational methods complement experimental techniques by providing a theoretical framework to explore a peptide's conformational landscape, predict its most stable structures, and analyze its dynamic behavior.

In the absence of solvent, a molecule's intrinsic conformational preferences, dictated by intramolecular forces, can be studied. Gas-phase experiments, combined with quantum chemistry calculations, are used to probe these fundamental properties. researchgate.netacs.orgresearchgate.netmpg.de

Theoretical methods like Density Functional Theory (DFT) are employed to perform a systematic search of the potential energy surface of the molecule. mpg.de This process identifies various low-energy conformations, such as extended (β-strand) or folded (γ-turn, β-turn) structures. researchgate.netmpg.de For a given dipeptide, calculations can predict the relative energies of these conformers, suggesting which structure is likely to be the most stable. For example, studies on similar protected dipeptides in the gas phase show that folded structures stabilized by C7 hydrogen bonds (γ-turns) are often the most stable forms. mpg.de These theoretical predictions can then be validated by comparing calculated IR spectra with those measured experimentally in the gas phase. researchgate.netacs.org

Molecular modeling is essential for understanding the flexibility and the range of shapes a peptide can adopt. The C-terminal amidation of this compound is known to significantly influence its conformational freedom. mdpi.comkcl.ac.ukup.ac.zanih.gov

Molecular dynamics (MD) simulations are a powerful tool for this analysis. biorxiv.org In an MD simulation, the movements of atoms are calculated over time, allowing researchers to observe how the peptide flexes, bends, and folds. This provides a dynamic picture of the conformational ensemble, revealing the preferred geometries and the energy barriers between them. Studies have shown that C-terminal amidation can lead to more ordered and structurally stable conformations compared to the corresponding carboxylated peptides, yet some recent work also suggests it can confer a greater conformational flexibility that is important for function. mdpi.comkcl.ac.uknih.gov This flexibility allows the peptide to adapt its shape, which can be crucial for molecular recognition processes. The analysis of preferred geometries helps to rationalize how the molecule might interact with other molecules, such as biological receptors.

Modeling of Intramolecular and Intermolecular Hydrogen Bond Networks

The three-dimensional structure and conformational stability of peptides are significantly influenced by the formation of hydrogen bond networks. nih.govnih.gov These networks comprise both intramolecular hydrogen bonds, which occur within a single molecule, and intermolecular hydrogen bonds, which link separate molecules. libretexts.org In this compound, the interplay between these two types of hydrogen bonds dictates its solid-state conformation and molecular packing.

Intramolecular Hydrogen Bonding

Analysis of related capped dipeptides, such as Ac-Phe-Gly-NH2, provides insight into the likely intramolecular hydrogen bonds present in this compound. ru.nl Studies on these analogous structures have shown a propensity to form a specific seven-membered ring structure known as a γ-turn (or C7 turn). ru.nl This turn is stabilized by an intramolecular hydrogen bond between the carbonyl group (C=O) of the Phenylalanine residue and a hydrogen atom of the C-terminal amide (NH2) group. ru.nl This interaction introduces a significant conformational constraint, influencing the peptide backbone's local geometry.

| Bond Type | Donor Group (D-H) | Acceptor Group (A) | Description |

|---|---|---|---|

| Intramolecular γ-Turn (C7) | C-Terminal Amide (N-H) | Phenylalanine Carbonyl (C=O) | Forms a seven-membered ring, stabilizing a folded conformation in the peptide backbone. ru.nl |

Intermolecular Hydrogen Bonding

While intramolecular bonds define local structure, the crystal packing of this compound is dominated by an extensive network of intermolecular hydrogen bonds. Research on the crystal structure of the closely related Z-Gly-Phe-NH2 demonstrates that the C-terminal amide group is a critical facilitator of these interactions. nih.gov Unlike unamidated peptides that often form linear connections, C-terminal amides tend to create more complex association patterns by utilizing both the amide nitrogen (as a donor) and the amide carbonyl oxygen (as an acceptor). nih.gov

This dual capability allows for the formation of a robust, three-dimensional network that connects neighboring molecules. The network involves hydrogen bonds between the C-terminal amide of one molecule and various functional groups on adjacent molecules, including the urethane (B1682113) and peptide backbone groups. This results in an energetically favorable, extended molecular conformation in the crystal lattice. nih.gov The specific interactions create a highly organized and stable supramolecular assembly.

| Donor (D-H) Group | Acceptor (A) Group | Molecular Context | Role in Network |

|---|---|---|---|

| C-Terminal Amide (N-H) | Urethane Carbonyl (C=O) | Interaction between Molecule A and Molecule B | Connects the C-terminus of one molecule to the N-terminal protecting group of a neighbor. |

| Glycine Amide (N-H) | C-Terminal Amide (C=O) | Interaction between Molecule A and Molecule C | Links the peptide backbone of one molecule to the C-terminal amide of another, propagating the network. nih.gov |

| C-Terminal Amide (N-H) | Glycine Carbonyl (C=O) | Interaction between Molecule A and Molecule D | Forms cross-links between peptide backbones of adjacent molecules. |

The combination of these intramolecular folds and extensive intermolecular networks is fundamental to the structural elucidation of this compound. The modeling of these hydrogen bonds provides a detailed picture of the forces that stabilize the peptide's conformation and govern its assembly in the solid state.

Biochemical Interactions and Functional Studies of Z Phe Gly Nh2 Analogs

Enzyme Substrate and Inhibitor Characterization

The interactions of Z-Phe-Gly-NH2 and its related compounds with various enzymes, particularly proteases, have been a subject of extensive study. These interactions are crucial for understanding enzyme specificity, reaction mechanisms, and for designing potent and selective inhibitors.

Profiling Against Proteolytic Enzymes (e.g., Peptidases, Proteases like Pepsin, Subtilisin, Cathepsins, Metalloendopeptidases)

This compound and its analogs have been instrumental in characterizing the substrate specificity of a wide range of proteolytic enzymes.

Subtilisin: this compound is a known substrate for subtilisin, an alkaline protease. The enzymatic synthesis of this dipeptide, catalyzed by subtilisin, has been demonstrated in a solution containing 50% dimethylformamide (DMF), achieving a yield of 92%. dcu.ie This highlights the utility of this compound in studying enzymatic peptide bond formation under non-aqueous conditions.

Pepsin: While this compound itself is a substrate for some proteases, related structures have been used to probe the active site of pepsin. Kinetic studies have employed analogs like Ac-Phe-Phe-Gly and various tryptophan-containing peptides to investigate the inhibition of this aspartic protease. annualreviews.org For instance, L-Ac-Phe-NH2 acts as a linear noncompetitive inhibitor of the pepsin-catalyzed hydrolysis of several peptide substrates. annualreviews.org

Cathepsins: Cathepsins, a group of cysteine proteases, are critical in various physiological processes. Analogs of this compound are frequently used as inhibitors to study their function. For example, Z-Phe-Phe-CHN2 is a specific inhibitor of cathepsin L, while Z-Phe-Ala-CHN2 inhibits both cathepsin B and L. bibliotekanauki.pl These inhibitors have been used to delineate the roles of different cathepsins in processes like thyroglobulin hydrolysis. The fluorogenic substrate Z-Phe-Arg-AMC is commonly used to assess the activity of C1 family cysteine proteases, which includes cathepsins B and L. bibliotekanauki.pl

Metalloendopeptidases: this compound has been identified as a substrate for metalloendopeptidases. Its hydrolysis by these enzymes can block the exocytotic release of histamine (B1213489) and catecholamines, indicating its interaction with specific peptidases involved in these cellular pathways. nih.gov Thermolysin, a metalloendopeptidase, has been studied using the model substrate Thr-Gly-Ala-Phe-Met-NH2 to investigate its endopeptidase activity. trinity.edu

The table below summarizes the interaction of this compound and its analogs with various proteases.

| Enzyme | Related Compound | Type of Interaction | Reference |

| Subtilisin | This compound | Substrate | dcu.ie |

| Pepsin | L-Ac-Phe-NH2 | Inhibitor | annualreviews.org |

| Cathepsin L | Z-Phe-Phe-CHN2 | Inhibitor | bibliotekanauki.pl |

| Cathepsin B & L | Z-Phe-Ala-CHN2 | Inhibitor | bibliotekanauki.pl |

| Metalloendopeptidase | This compound | Substrate | nih.gov |

| Thermolysin | Thr-Gly-Ala-Phe-Met-NH2 | Substrate | trinity.edu |

Elucidation of Enzyme Kinetics and Inhibition Mechanisms

Kinetic studies provide quantitative insights into how enzymes and their substrates or inhibitors interact. The study of this compound analogs has contributed to understanding various kinetic and mechanistic models.

The efficiency of chymotrypsin (B1334515) A alpha, a serine protease, has been investigated using a series of N-acetyl-L-phenylalanyl peptides with the general formula Ac-Phe-(Gly)n-NH2 (where n=0-2). nih.gov By determining the kinetic parameters kcat and Km, researchers have been able to correlate the length of the leaving group with the enzyme's amidase and peptidase activities. nih.gov Further substitution of glycine (B1666218) with alanine (B10760859) in these substrates, creating compounds like Ac-Phe-Ala-NH2 and Ac-Phe-Gly-Ala-NH2, allowed for the examination of how hydrophobic side chains on the leaving group affect catalysis. nih.gov

Inhibition kinetics help to classify inhibitors and understand their mode of action. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition. dcu.ieresearchgate.net

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. researchgate.net

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, reducing the enzyme's catalytic efficiency without preventing substrate binding. dcu.ieresearchgate.net This has been observed in the pepsin-catalyzed hydrolysis of peptides, where analogs like L-Ac-Phe-NH2 act as linear noncompetitive inhibitors. annualreviews.org Mechanistic studies have shown that this inhibition arises from the inhibitor binding to both the free enzyme and the enzyme-substrate complex. annualreviews.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. dcu.ie

The kinetic parameters for the hydrolysis of various substrates by different enzymes provide a comparative measure of their efficiency and specificity. For example, the specificity constants (kcat/KM) for V8 protease-catalyzed hydrolysis show significant variation depending on the substrate's acyl moiety. scielo.br

| Substrate | Enzyme | kcat/KM (M⁻¹s⁻¹) | Reference |

| Z-Glu-SMe | V8 Protease | 1.12 x 10⁴ | scielo.br |

| Z-Phe-SCm | V8 Protease | 2.01 x 10¹ | scielo.br |

| Z-Gly-SCm | V8 Protease | 3.34 x 10¹ | scielo.br |

Exploration of Interactions with Other Enzyme Systems and Biochemical Pathways (e.g., Glucose Transport Modulation)

Beyond proteolytic enzymes, this compound and its analogs have been shown to interact with other critical biochemical systems, notably the glucose transport system.

Research has demonstrated that this compound can inhibit glucose transport in adipocytes. nih.gov This effect is linked to its interaction with facilitative glucose transporters (GLUTs), a family of membrane proteins responsible for transporting glucose across cell membranes. wikipedia.orgwikipedia.org Specifically, HIV protease inhibitors, which are peptidomimetic compounds, have been found to selectively inhibit GLUT4, the insulin-responsive glucose transporter, over the ubiquitously expressed GLUT1. nih.gov This selective inhibition suggests that specific structural features within the transporter, influenced by amino acid composition, determine the binding affinity for these peptide-like molecules. nih.gov

The mechanism of glucose transport involves a conformational change in the GLUT protein, exposing a single substrate binding site to either the exterior or interior of the cell. wikipedia.org The interaction of inhibitors like this compound is thought to occur at the endofacial (cytoplasmic) surface of the transporter, preventing the conformational changes necessary for glucose translocation. nih.gov The phenylalanine residue appears to be a key component in this interaction, as phenylalanine-based motifs are known to be important for the intracellular targeting and sequestration of GLUT4. nih.gov

Receptor Binding and Ligand Activity of this compound Derivatives

The structural framework of this compound is found within larger, biologically active peptides, and its derivatives have been crucial in studying receptor-ligand interactions, particularly in the context of opioid receptors. Opioid receptors (mu, delta, and kappa) are G protein-coupled receptors that mediate the effects of endogenous opioid peptides. unict.itmdpi.com

Endomorphin-2 (EM-2), an endogenous opioid peptide with the sequence H-Tyr-Pro-Phe-Phe-NH2, is a potent and selective agonist for the µ-opioid receptor. mdpi.comnih.gov The Phe-Phe-NH2 C-terminal motif is structurally related to this compound. Structure-activity relationship studies on EM-2 analogs have revealed the critical role of the phenylalanine residues in receptor binding and selectivity.

For example, the synthesis and evaluation of EM-2 analogs where the native phenylalanine residues are replaced by (Z)-α,β-didehydro-phenylalanine (ΔZPhe) have provided significant insights. nih.gov

[ΔZPhe⁴]EM-2 (Tyr-Pro-Phe-ΔZPhe-NH₂): This analog exhibits potent µ-opioid receptor binding affinity and high selectivity over the δ-opioid receptor. Its agonist activity is comparable to the native EM-2 peptide. nih.gov

[ΔZPhe³]EM-2 (Tyr-Pro-ΔZPhe-Phe-NH₂): This compound binds only weakly to µ-receptors. nih.gov

[ΔZPhe³,⁴]EM-2 (Tyr-Pro-ΔZPhe-ΔZPhe-NH₂): Similar to the analog with the substitution at position 3, this di-substituted peptide also shows weak binding affinity. nih.gov

These findings underscore the stringent structural requirements for high-affinity binding to the µ-opioid receptor. The data below from studies on transfected cells expressing rat µ-opioid or human δ-opioid receptors illustrate these differences in binding affinity (Ki). nih.gov

| Compound | Ki µ (nM) | Ki δ (nM) | Selectivity (Ki δ / Ki µ) | Reference |

| Endomorphin-2 (EM-2) | 0.9 ± 0.1 | 1600 ± 320 | ~1778 | nih.gov |

| [ΔZPhe³]EM-2 | 200 ± 16 | No Competition | -- | nih.gov |

| [ΔZPhe⁴]EM-2 | 8.4 ± 1.2 | > 10,000 | > 1190 | nih.gov |

| [ΔZPhe³,⁴]EM-2 | 130 ± 36 | 7300 ± 890 | 56 | nih.gov |

Mechanisms of Molecular Recognition and Specificity

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. The study of this compound and its analogs provides a window into the principles governing peptide-protein and peptide-receptor recognition.

The specificity of these interactions is often dictated by the peptide's conformational properties and the chemical nature of its amino acid side chains. Aromatic residues like phenylalanine are known to contribute significantly to the stability of protein-protein interactions due to their size and hydrophobicity. rsc.org

In the context of neurokinin receptors, the C-terminal pentapeptide sequence Phe-X-Gly-Leu-Met-NH2 is highly conserved and considered largely responsible for molecular recognition. cdnsciencepub.com The identity of the amino acid at the 'X' position (e.g., Phe, Val, or Ile) modulates the specificity for different neurokinin receptor subtypes (NK1, NK2, NK3). cdnsciencepub.com Conformational analysis of these pentapeptides has shown that selectivity is linked to the flexibility and structure at specific residues. For instance, selectivity towards the NK1 receptor is associated with a constrained structure at the Gly residue. cdnsciencepub.com

Furthermore, the introduction of constraints into a peptide backbone, such as through N-methylation or cyclization, can significantly influence molecular recognition. In a series of H-Phe-Phe-NH2 analogs, a dipeptide related to the C-terminus of endomorphin-2, introducing a methyl group at different positions along the backbone had varied effects on binding affinity for the substance P 1-7 binding site. acs.org This approach balances the reduction in conformational entropy with maintaining enough flexibility for the ligand to adopt the optimal conformation for binding. acs.org Such modifications not only alter binding affinity but can also enhance metabolic stability by providing resistance to proteolytic degradation. acs.org The ability of synthetic receptors, like cucurbit[n]urils, to selectively bind aromatic residues, particularly N-terminal ones, further highlights the importance of these residues in guiding molecular recognition processes. rsc.org

Structure Activity Relationship Sar and Peptidomimetic Design for Z Phe Gly Nh2 Derivatives

Rational Design Principles for Z-Phe-Gly-NH2 Derivatives and Peptidomimetics

The design of novel therapeutic agents based on the this compound template is guided by several key principles aimed at optimizing the molecule's pharmacological profile. These strategies involve modifying the peptide to adopt and maintain a specific three-dimensional structure that is complementary to its target receptor, thereby enhancing binding affinity and functional response.

A primary goal in peptidomimetic design is to create molecules that adopt the specific conformation required for biological activity. Natural peptides are often highly flexible, and their active shape is only one of many possible conformations. By designing derivatives of this compound that are pre-organized into this bioactive conformation, the entropic penalty upon binding to a receptor is reduced, which can lead to increased affinity. researchgate.net The design process often involves studying the structure of larger, natural bioactive peptides to identify key pharmacophoric elements and their spatial arrangement. For instance, the Phe-Gly-NH2 sequence is a core component of endogenous opioid peptides like dermorphin, where the orientation of the phenylalanine aromatic side chain is crucial for receptor interaction. researchgate.netnih.gov Derivatives are therefore designed to mimic the essential turns and side-chain orientations observed in these natural ligands. nih.gov

To lock the peptide into its bioactive conformation, various conformational constraints can be applied. These modifications reduce the molecule's flexibility, enhancing both receptor affinity and metabolic stability. nih.gov

Cyclization: This can be achieved through sidechain-to-sidechain, terminus-to-sidechain, or head-to-tail linkages. While not directly applied to the simple this compound dipeptide, the principles are demonstrated in larger peptides where the Phe-Gly motif is incorporated into a cyclic structure to maintain a specific turn. nih.gov

Backbone Modifications: Introducing modifications directly into the peptide backbone is a powerful strategy.

Methylation: N-methylation of the amide bonds can restrict rotation and protect against enzymatic degradation. nih.gov This modification can influence the cis/trans isomerization of the peptide bond and favor specific secondary structures. nih.gov

Scaffolding: A more rigid scaffold can be used to replace a portion of the peptide backbone. For example, the Phe residue in the opioid tetrapeptide H-Dmt-d-Ala-Phe-Gly-NH2 has been replaced with a 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold. This modification constrains the orientation of the phenylalanine side chain, leading to analogues with high affinity and selectivity for the μ-opioid receptor. researchgate.netacs.org

The incorporation of non-proteinogenic, or unnatural, amino acids is a cornerstone of peptidomimetic design, offering novel side-chain functionalities and backbone geometries. nih.gov A key example relevant to the this compound structure is the use of (Z)-α,β-didehydrophenylalanine (ΔZPhe). The double bond between the α- and β-carbons of ΔZPhe makes this part of the molecule planar, thereby imposing significant conformational restrictions on the peptide backbone. nih.gov Studies on the related tripeptide Boc-L-Pro-ΔZPhe-Gly-NH2 have shown that the ΔZPhe residue has a strong tendency to occupy the i+2 position of a β-turn structure. This predictable influence on conformation makes ΔZPhe a valuable tool for designing peptides with specific folded structures. nih.gov

Modifications at the N- and C-termini of the Phe-Gly-NH2 scaffold can profoundly impact its biological activity, selectivity, and pharmacokinetic properties.

N-Terminal Modifications: The benzyloxycarbonyl (Z) group in this compound is a classic protecting group, but it can be replaced with other moieties to alter bioactivity. For instance, replacing the standard N-terminal hydrogen in dermorphin tetrapeptide analogues (e.g., H-Tyr-D-MetO-Phe-Gly-NH2) with a guanidino group (H2NC=(NH)-) can significantly enhance analgesic potency while maintaining a preference for μ-opioid receptors. nih.gov Another strategy involves N-terminal phosphorylation; N-phosphoryl derivatives of Phe-Gly-NH2 have been synthesized and shown to possess significant analgesic activity, demonstrating that modifications at this terminus can introduce novel biological functions. nih.gov

C-Terminal Modifications: The C-terminal amide (-NH2) is critical for the activity of many neuropeptides, including dermorphin analogues. nih.gov Altering this group, for example, by converting it to a methyl ester (-OCH3) or a free carboxylic acid (-OH), can drastically change the receptor affinity and selectivity profile. In a series of dermorphin tetrapeptides, the C-terminal amide analogues generally showed good activity, while the methyl ester derivative H-Tyr-D-MetO-Phe-Gly-OCH3 proved to be one of the most selective μ-receptor ligands. nih.gov This highlights the C-terminus as a key site for fine-tuning the pharmacological properties of Phe-Gly-NH2 derivatives. nih.gov

Elucidation of Structure-Activity Relationships

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological effects of these changes are essential for elucidating the structure-activity relationship (SAR). This process allows for the identification of key structural features responsible for molecular recognition and signal transduction at the target receptor.

By correlating specific structural changes with outcomes from binding assays (e.g., Ki values) and functional assays (e.g., EC50 values), a detailed SAR map can be constructed. This is powerfully illustrated in studies of dermorphin tetrapeptide analogues, which contain the Phe-Gly-NH2 C-terminal sequence.

Introducing conformational constraints by replacing the Phe residue with different stereoisomers of a 4-amino-2-benzazepin-3-one (Aba) scaffold has revealed stringent stereochemical requirements for high-affinity μ-opioid receptor (OPRM) binding. As shown in the table below, analogues containing the (4S)-Aba scaffold generally exhibit high affinity. However, introducing a methyl group at the 5-position of the Aba ring shows that the stereochemistry at both the 4- and 5-positions significantly impacts receptor affinity and selectivity over the δ-opioid receptor (OPRD). For example, compound 9 with a (4S,5S)-configuration has a subnanomolar Ki of 0.7 nM for OPRM, whereas its (4R,5S) counterpart (11 ) is over 100-fold less potent. acs.org Interestingly, the erythro-(4R,5R) isomer 10 regains high affinity (Ki = 0.4 nM), demonstrating a complex relationship between the scaffold's shape and receptor complementarity. acs.org All the high-affinity compounds were found to be agonists, indicating that these structural modifications are compatible with receptor activation. acs.org

Table 1: Opioid receptor binding affinities and functional data for conformationally constrained analogues of H-Dmt-d-Ala-Phe-Gly-NH2, where the Phenylalanine residue is replaced by various substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffolds. Data sourced from studies on dermorphin analogues. acs.org

Similarly, terminal modifications correlate strongly with functional response. The introduction of an N-terminal phosphoryl group to Phe-Gly-NH2 derivatives was found to confer potent analgesic activity. nih.gov C-terminal modifications of dermorphin tetrapeptides ending in Phe-Xaa-Y (where Xaa is Gly, Sar, or D-Ala and Y is OH, OCH3, or NH2) also showed clear SAR trends. The C-terminal amide was generally preferred for high potency, and the H-Tyr-D-MetO-Phe-Sar-NH2 analogue was found to be 560 times more potent as an analgesic than morphine, demonstrating that a combination of backbone (Sarcosine for Glycine) and terminal modifications can lead to dramatic increases in functional response. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound analogs, QSAR studies are pivotal for understanding how modifications to the core dipeptide structure influence its biological efficacy. These models are instrumental in predicting the activity of novel, unsynthesized analogs, thereby guiding the rational design of more potent derivatives.

A typical QSAR study on this compound analogs would involve the generation of a dataset of molecules with known biological activities. For each analog, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

Key Molecular Descriptors in QSAR Models for Dipeptide Amides:

Hydrophobicity: Often quantified by the logarithm of the partition coefficient (logP), this descriptor is crucial as it governs the molecule's ability to cross cell membranes.

Electronic Properties: Descriptors such as Hammett constants (σ), dipole moments, and atomic charges provide insight into the electronic distribution within the molecule, which is critical for receptor binding interactions.

Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) are commonly used to describe the size and shape of substituents. These are important for understanding how well a molecule fits into a receptor's binding pocket.

Topological Indices: These descriptors encode information about the connectivity and branching of the molecular structure.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build the QSAR model. The quality of a QSAR model is assessed through various validation metrics, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. A robust and predictive QSAR model can then be used to screen virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and biological evaluation.

While specific QSAR models for this compound are not extensively detailed in publicly available literature, studies on similar dipeptide amides have demonstrated the importance of the aforementioned descriptors. For instance, in related N-benzyloxycarbonyl-dipeptide amides, the hydrophobicity of the amino acid side chains and the electronic nature of the protecting group have been shown to significantly impact their biological activity.

Identification of Pharmacophoric Elements and Minimal Active Sequences

Pharmacophore modeling is a crucial step in understanding the structure-activity relationship of a ligand series and in designing new molecules with improved activity. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, identifying these key pharmacophoric elements is essential for designing more potent and selective analogs.

The primary pharmacophoric features typically include:

Hydrogen Bond Acceptors (HBA): The carbonyl groups of the peptide backbone and the benzyloxycarbonyl protecting group are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The amide (NH2) group and the N-H of the peptide bond can act as hydrogen bond donors.

Aromatic Rings: The phenyl ring of the phenylalanine residue and the benzyl ring of the Z-group contribute to hydrophobic and π-π stacking interactions.

Hydrophobic Features: The side chain of phenylalanine provides a key hydrophobic interaction point.

A pharmacophore model for this compound analogs would define the spatial arrangement of these features that is critical for biological activity. This model can be generated by superimposing a set of active analogs and identifying the common chemical features.

Minimal Active Sequence:

The concept of a minimal active sequence refers to the smallest fragment of a larger peptide that still retains significant biological activity. For this compound, the dipeptide amide itself represents a relatively small molecule. However, further truncation or simplification could be explored to identify the absolute essential components for activity. For instance, studies could investigate whether the benzyloxycarbonyl (Z) group is merely a protecting group or an integral part of the pharmacophore. Similarly, the necessity of the C-terminal amide could be evaluated by comparing its activity with the corresponding carboxylic acid.

While specific studies detailing the minimal active sequence of this compound are limited, research on similar small peptides often reveals that the core di- or tri-peptide sequence, along with specific terminal modifications, constitutes the minimal requirement for biological function.

De Novo Design and Optimization Strategies for this compound Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation, better oral bioavailability, and improved receptor selectivity. De novo design strategies for this compound peptidomimetics involve the creation of novel molecular scaffolds that present the key pharmacophoric elements in the correct spatial orientation, as identified from SAR and pharmacophore modeling studies.

Scaffold Hopping and Isosteric Replacement:

One common strategy is scaffold hopping , where the dipeptide backbone of this compound is replaced with a non-peptidic scaffold. This new scaffold should be synthetically accessible and capable of holding the essential side chains and functional groups in a conformation that mimics the bioactive conformation of the parent peptide.

Another approach is isosteric replacement , where specific amide bonds are replaced with more stable mimics. For example, the peptide bond between Phenylalanine and Glycine (B1666218) could be replaced with a reduced amide bond (ψ[CH2-NH]) or a thioamide bond (ψ[CS-NH]) to increase resistance to proteases.

Conformational Constraint:

Introducing conformational constraints into the this compound structure can lead to more potent and selective analogs by reducing the entropic penalty upon binding to the receptor. This can be achieved by:

Cyclization: Creating cyclic peptides or peptidomimetics.

Incorporation of constrained amino acids: Replacing Phenylalanine or Glycine with amino acids that have restricted side-chain or backbone conformations.

Optimization of Physicochemical Properties:

Optimization strategies also focus on improving the drug-like properties of the lead compound. This involves modifying the structure to achieve a balance between potency, solubility, permeability, and metabolic stability. For this compound peptidomimetics, this could involve modifications to the Z-group or the C-terminal amide to modulate lipophilicity and hydrogen bonding capacity.

Computational tools play a significant role in the de novo design and optimization process. Virtual screening of compound libraries against the pharmacophore model of this compound can identify novel scaffolds. Molecular docking and molecular dynamics simulations can then be used to predict the binding modes and affinities of the designed peptidomimetics, allowing for the prioritization of candidates for chemical synthesis and biological testing.

Future Directions and Emerging Research Avenues for Z Phe Gly Nh2

Advancements in Synthetic Methodologies and Scalability for Z-Phe-Gly-NH2

The efficient and scalable synthesis of this compound is paramount for its continued investigation and potential future applications. While traditional methods like solution-phase synthesis have been employed, researchers are actively exploring more advanced and sustainable approaches.

Enzyme-catalyzed synthesis represents a promising green alternative. The use of enzymes like subtilisin and papain can facilitate the stereoselective coupling of Z-protected phenylalanine and glycinamide, offering high yields and chiral purity. However, the cost and stability of these enzymes can be limiting factors. Solid-phase peptide synthesis (SPPS) is another widely used technique that allows for the sequential addition of amino acids, minimizing side reactions. Recent advancements in SPPS, including the development of novel coupling reagents and automated synthesizers, are paving the way for more efficient and scalable production of this compound and its analogs. mdpi.combiorxiv.orgacs.org

Researchers are also investigating novel coupling reagents to improve reaction efficiency and minimize racemization, a common side reaction in peptide synthesis. csic.esrsc.org For instance, Oxyma-based reagents have shown promise in outperforming traditional additives in terms of yield and controlling epimerization. csic.escsic.es The development of solid-to-solid synthesis methods, catalyzed by enzymes like glycyl endopeptidase, offers another innovative approach that can be highly efficient for specific peptide sequences. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Methodologies for this compound

| Method | Key Advantages | Key Challenges |

| Enzyme-Catalyzed Synthesis | High stereoselectivity, mild reaction conditions. | Enzyme cost and stability. |

| Solid-Phase Peptide Synthesis (SPPS) | Amenable to automation, minimizes side reactions. | Use of excess reagents, potential for aggregation. acs.org |

| Solution-Phase Synthesis | Scalable, well-established. | Potential for racemization, purification challenges. csic.es |

| Solid-to-Solid Synthesis | High efficiency for specific sequences. researchgate.net | Limited substrate scope, potential for incomplete conversion. researchgate.net |

Future research in this area will likely focus on optimizing existing methods and developing new, more sustainable and cost-effective strategies for the large-scale production of this compound.

Synergistic Integration of Computational and Experimental Approaches in Molecular Design and Analysis

The convergence of computational modeling and experimental techniques is revolutionizing the study of peptides like this compound. This synergy allows for a deeper understanding of its structure-activity relationships (SAR) and facilitates the rational design of novel derivatives with enhanced properties.

Computational methods, such as molecular dynamics simulations and density functional theory (DFT) calculations, are employed to predict the conformational preferences of this compound and its analogs in different environments. researchgate.netacs.org These in silico studies provide valuable insights into how structural modifications might impact biological activity. researchgate.netnih.gov For example, computational tools can be used to design peptidomimetics, which are synthetic analogs that mimic the biological activity of the parent peptide but may have improved stability or bioavailability.

These computational predictions are then validated and refined through experimental techniques. X-ray crystallography provides detailed information about the solid-state conformation of the peptide. nih.gov Spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are used to study its structure and dynamics in solution. ias.ac.inresearchgate.net By combining these approaches, researchers can build accurate models of how this compound interacts with its biological targets. nih.gov This integrated approach accelerates the discovery process, allowing for the more efficient design and screening of new compounds. nih.gov

Table 2: Integrated Approaches for this compound Research

| Approach | Techniques | Key Insights |

| Computational Modeling | Molecular Dynamics, DFT, In Silico Screening. researchgate.netacs.orgnih.gov | Prediction of stable conformations, identification of key pharmacophore features, design of novel analogs. researchgate.netnih.govnih.gov |

| Experimental Analysis | X-ray Crystallography, NMR Spectroscopy, IR Spectroscopy. nih.govias.ac.inresearchgate.net | Determination of solid-state and solution structures, validation of computational models. nih.govias.ac.in |

The future of this compound research will undoubtedly rely on the continued and enhanced integration of these powerful computational and experimental tools.

Exploration of Novel Biochemical Pathways and Biological Targets for this compound Derivatives

While this compound has been studied for its interactions with certain receptors, a significant area of future research lies in the exploration of novel biochemical pathways and biological targets for its derivatives. The inherent versatility of its dipeptide structure makes it a valuable scaffold for developing new therapeutic agents.

One promising avenue is the design of this compound derivatives that can modulate the activity of specific enzymes or protein-protein interactions. chemimpex.com By systematically modifying the structure of the dipeptide, for instance by introducing non-natural amino acids or altering the N- and C-termini, researchers can create libraries of compounds to screen against various biological targets. acs.orgdiva-portal.orgresearchgate.net This approach has been successful in identifying peptide-based inhibitors for a range of diseases.

Furthermore, there is growing interest in understanding how peptides like this compound might influence complex cellular processes such as inflammation and wound healing. Its derivatives could be designed to interact with specific components of signaling cascades involved in these processes, offering new therapeutic strategies. The N-end rule pathway, which governs protein degradation, is another area where derivatives could be designed to have a specific effect. nih.gov

The development of peptidomimetics based on the this compound scaffold is another key research direction. These molecules can be designed to have improved metabolic stability and oral bioavailability, overcoming some of the limitations of traditional peptide drugs. diva-portal.org The exploration of novel delivery systems, such as hydrogels, could further enhance the therapeutic potential of these compounds. frontiersin.org

The search for new biological targets for this compound derivatives will be a multidisciplinary effort, combining techniques from medicinal chemistry, molecular biology, and pharmacology. This exploration holds the promise of uncovering new therapeutic applications for this versatile dipeptide and its analogs.

Q & A

Q. How can green chemistry principles be applied to optimize this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。